Enzyme Isoform Stereoselectivity: CYP2E1 Produces 100% (R)-18-HETE vs. Mixed 19-HETE Enantiomers
When arachidonic acid is metabolized by recombinant CYP2E1 reconstituted with cytochrome b5 and NADPH CYP450 oxidoreductase, 18-HETE is formed with absolute stereoselectivity: it is essentially 100% the (R)-enantiomer. In the same enzymatic system, the primary metabolite 19-HETE is produced as a 70% (S) / 30% (R) mixture [1]. This stereochemical outcome has practical procurement implications: using racemic (±)-19-HETE introduces a mixed population of active and inactive enantiomers, whereas (±)-18-HETE, when derived from CYP2E1, converges to a single active (R)-enantiomer, simplifying dose-response interpretation in vasoactivity assays [1].
| Evidence Dimension | Enantiomeric composition following CYP2E1 catalysis |
|---|---|
| Target Compound Data | 18-HETE: ~100% (R)-enantiomer; comprises 32% of total CYP2E1 AA metabolites |
| Comparator Or Baseline | 19-HETE: 70% (S)-enantiomer / 30% (R)-enantiomer; comprises 46% of total CYP2E1 AA metabolites |
| Quantified Difference | 18-HETE = 100% single enantiomer vs. 19-HETE = 70:30 enantiomeric ratio; 18-HETE is the minor product (32% vs. 46% of total metabolites) |
| Conditions | Recombinant CYP2E1 reconstituted with cytochrome b5 and NADPH CYP450 oxidoreductase; GC-MS chiral analysis; Km 62 µM for total AA metabolism |
Why This Matters
Absolute stereochemical purity of 18(R)-HETE eliminates the confounding factor of inactive (S)-enantiomer contamination present in 19-HETE preparations, enabling cleaner pharmacological dissection of renal vasodilatory pathways.
- [1] Laethem RM, Balazy M, Falck JR, Laethem CL, Koop DR. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1. J Biol Chem. 1993;268(17):12912-12918. View Source
